molecular formula C6H11FO4 B160615 L-Galactose, 2,6-dideoxy-2-fluoro- CAS No. 70763-62-1

L-Galactose, 2,6-dideoxy-2-fluoro-

Cat. No. B160615
CAS RN: 70763-62-1
M. Wt: 166.15 g/mol
InChI Key: SQTFKIKSQNCWGJ-UHFFFAOYSA-N
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Description

2-Fluorofucose is a synthetic analog of the naturally occurring sugar fucose. It is known for its ability to inhibit fucosylation, a process where fucose is added to glycoproteins and glycolipids.

Safety and Hazards

“L-Galactose, 2,6-dideoxy-2-fluoro-” is classified as having Acute Toxicity (Oral, Category 4), Skin Corrosion/Irritation (Category 2), Serious Eye Damage/Eye Irritation (Category 2A), and Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3) .

Biochemical Analysis

Biochemical Properties

2-Deoxy-2-fluoro-L-fucose is a potent inhibitor of protein fucosylation . It inhibits the de novo synthesis of GDP-fucose in mammalian cells . Fucosylation is a well-defined biomarker for progression in many human cancers, such as pancreatic and hepatocellular carcinoma .

Cellular Effects

2-Deoxy-2-fluoro-L-fucose plays a crucial role in cellular recognition and adhesion mechanisms, which are critical in both normal physiological processes and pathological conditions like cancer metastasis and bacterial infections . It suppresses fucosylation in cells and decreases phosphorylation of certain proteins .

Molecular Mechanism

2-Deoxy-2-fluoro-L-fucose can be metabolized inside the cell to a substrate-based inhibitor of fucosyltransferases . It can also be converted to GDP-2-deoxy-2-fluoro-L-fucose, a competitive inhibitor of α1,3-fucosyltransferase .

Temporal Effects in Laboratory Settings

The incorporation of fluorine into 2-Deoxy-2-fluoro-L-fucose increases the chemical stability and alters the metabolic processing of the sugar . This makes it a valuable tool for tracing and studying the pathways of fucose utilization in biological systems over time .

Metabolic Pathways

2-Deoxy-2-fluoro-L-fucose is involved in the metabolic pathway of fucosylation . It interacts with fucosyltransferases, enzymes that catalyze the transfer of fucose to other molecules .

Transport and Distribution

2-Deoxy-2-fluoro-L-fucose exhibits improved cell permeability . This suggests that it can be transported and distributed within cells and tissues effectively. Specific transporters or binding proteins it interacts with are not mentioned in the current literature.

Preparation Methods

The synthesis of 2-fluorofucose typically involves multiple steps starting from readily available sugars. One common method uses L-rhamnose as a starting material. The process includes methoxylation, protection of hydroxy groups, stereochemical inversion at the C4 position, and a sequence of acetylation, bromination, and elimination reactions to obtain the glycal intermediate. This intermediate is then used in the established synthesis of 2-fluorofucose . The overall yield of this process is approximately 32% .

Comparison with Similar Compounds

properties

IUPAC Name

2-fluoro-3,4,5-trihydroxyhexanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11FO4/c1-3(9)5(10)6(11)4(7)2-8/h2-6,9-11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQTFKIKSQNCWGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(C(C=O)F)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Galactose, 2,6-dideoxy-2-fluoro-
Reactant of Route 2
L-Galactose, 2,6-dideoxy-2-fluoro-
Reactant of Route 3
L-Galactose, 2,6-dideoxy-2-fluoro-
Reactant of Route 4
L-Galactose, 2,6-dideoxy-2-fluoro-
Reactant of Route 5
L-Galactose, 2,6-dideoxy-2-fluoro-
Reactant of Route 6
L-Galactose, 2,6-dideoxy-2-fluoro-

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